molecular formula C8H8N2O2S B1592008 1H-Indole-5-sulfonamide CAS No. 3074-27-9

1H-Indole-5-sulfonamide

Cat. No.: B1592008
CAS No.: 3074-27-9
M. Wt: 196.23 g/mol
InChI Key: VIRVXABSFUGFPJ-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic and medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Indole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide. This compound binds to the active site of carbonic anhydrases, inhibiting their activity and affecting the regulation of pH and ion balance in cells .

Additionally, this compound has been shown to interact with other biomolecules, such as transporters and receptors, modulating their function and contributing to its diverse biological effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects .

Moreover, this compound affects gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular functions such as differentiation and immune response . Its impact on cellular metabolism includes the regulation of metabolic enzymes and pathways, contributing to its overall biological activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as carbonic anhydrases, leading to their inhibition and subsequent effects on cellular processes .

This compound also interacts with receptors and transporters, modulating their activity and influencing signal transduction pathways . These interactions result in changes in gene expression, affecting various cellular functions and contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under certain conditions, maintaining its biological activity over extended periods .

Degradation of this compound can occur under specific conditions, leading to a decrease in its effectiveness. Long-term studies have revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .

Preparation Methods

The synthesis of 1H-Indole-5-sulfonamide typically involves the introduction of a sulfonamide group to the indole ring. One common method is the reaction of indole with sulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired sulfonamide derivative .

Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of the indole ring followed by functionalization. For example, the Fischer indole synthesis is a well-known method for constructing the indole ring, which can then be further modified to introduce the sulfonamide group .

Chemical Reactions Analysis

1H-Indole-5-sulfonamide undergoes various chemical reactions, including:

Major products formed from these reactions include substituted indoles, sulfonic acids, and amines, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

1H-Indole-5-sulfonamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVXABSFUGFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616953
Record name 1H-Indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-27-9
Record name 1H-Indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1H-Indole-5-sulfonamide derivatives primarily target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [, ] These compounds act by binding to the zinc ion within the CA active site, mimicking the natural substrate's binding mode. [] This interaction effectively blocks the enzyme's catalytic activity, preventing the reversible hydration of carbon dioxide. [] Inhibiting specific CA isoforms, such as tumor-associated human carbonic anhydrase IX and XII, can disrupt tumor growth and progression. [, ]

ANone: This question cannot be answered from the provided abstracts. The abstracts discuss a range of this compound derivatives with diverse substituents, making it impossible to provide a single molecular formula, weight, or specific spectroscopic data for a generic "this compound" structure.

ANone: The provided abstracts primarily focus on the biological activity and structure-activity relationships of this compound derivatives. They do not provide detailed information regarding material compatibility, stability under various conditions, or broader performance and applications beyond their role as enzyme inhibitors.

A: The provided abstracts focus on the inhibitory properties of this compound derivatives against enzymes like CAs, rather than their catalytic properties. These compounds are not catalysts themselves but function by hindering the catalytic activity of their target enzymes. [, ] Their selectivity towards different CA isoforms varies depending on the specific substituents on the this compound scaffold. [, ]

A: Computational chemistry, particularly molecular modeling, plays a crucial role in understanding the binding interactions of this compound derivatives with their targets. [, ] Studies utilize molecular docking simulations to predict and visualize how these compounds bind within the active site of enzymes like CAs. [] This approach helps researchers rationalize the observed inhibitory activities and design more potent and selective inhibitors. [, ] While the abstracts do not explicitly mention QSAR model development, these modeling studies often contribute to establishing structure-activity relationships, which form the basis for QSAR.

A: Structural modifications significantly impact the activity, potency, and selectivity of this compound derivatives. [, , ] Researchers have synthesized various analogs with different substituents on the core scaffold, exploring their effects on enzyme inhibition. [, ] For example, introducing a pyridinium moiety can enhance selectivity towards tumor-associated CA isoforms IX and XII. [] Similarly, incorporating specific groups, like the propargylamine moiety found in selegiline, can influence their multi-target activity against enzymes like monoamine oxidase and caspase-3. []

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